Home > Products > Screening Compounds P78454 > 7-Bromo-2,3-dimethylimidazo[1,2-A]pyridine
7-Bromo-2,3-dimethylimidazo[1,2-A]pyridine - 1173656-67-1

7-Bromo-2,3-dimethylimidazo[1,2-A]pyridine

Catalog Number: EVT-1816564
CAS Number: 1173656-67-1
Molecular Formula: C9H9BrN2
Molecular Weight: 225.08 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Methyl 2-bromo-6-(trifluoromethyl)-3-pyridinecarboxylate

Compound Description: Methyl 2-bromo-6-(trifluoromethyl)-3-pyridinecarboxylate serves as a starting material in the synthesis of 1-methyl-7-(trifluoromethyl)-1H-pyrido[2,3-c][1,2]thiazin-4(3H)-one 2,2-dioxide. []

Relevance: While this compound shares the core pyridine structure with 7-Bromo-2,3-dimethylimidazo[1,2-a]pyridine, they belong to different chemical classes due to the fused imidazole ring present in the latter. The research highlighting this compound emphasizes the versatility of substituted pyridines as building blocks in organic synthesis, a concept relevant to the synthesis and modification of 7-Bromo-2,3-dimethylimidazo[1,2-a]pyridine. []

3-Bromo-2-(bromomethyl)pyrrolo[2,3-b]pyridine

Compound Description: This compound acts as a crucial precursor in synthesizing the pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine system, the core structure found in the variolin family of marine alkaloids. []

Relevance: Both 3-Bromo-2-(bromomethyl)pyrrolo[2,3-b]pyridine and 7-Bromo-2,3-dimethylimidazo[1,2-a]pyridine are halogenated heterocycles featuring fused ring systems. The successful utilization of 3-Bromo-2-(bromomethyl)pyrrolo[2,3-b]pyridine in constructing the pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine framework through reaction with tosylmethyl isocyanide (TosMIC) offers insights that could be valuable for developing synthetic strategies for 7-Bromo-2,3-dimethylimidazo[1,2-a]pyridine and its analogs. []

Bromomethylindoles, Bromomethylbenzimidazole, and Bromomethylpyrazole

Compound Description: These bromomethylazoles react with tosylmethyl isocyanide (TosMIC) to generate novel methoxycarbonyl azolopyrimidines. []

Relevance: The shared reactivity of bromomethylazoles, including bromomethylindoles, bromomethylbenzimidazole, and bromomethylpyrazole, with 7-Bromo-2,3-dimethylimidazo[1,2-a]pyridine highlights the potential of employing TosMIC as a reagent for constructing fused heterocyclic systems. This reaction could open avenues for synthesizing structurally diverse analogs of 7-Bromo-2,3-dimethylimidazo[1,2-a]pyridine with potentially interesting biological properties. []

5-bromo-7-azaindoline-2-one

Compound Description: 5-bromo-7-azaindoline-2-one derivatives, especially those possessing C3-C5 alkylidene linkers within their structure, are highlighted for their promising antitumor activity, surpassing that of the known antitumor drug sunitinib. []

Relevance: This compound shares a structural resemblance to 7-Bromo-2,3-dimethylimidazo[1,2-a]pyridine, particularly in the presence of a bromine substituent on the pyridine ring. The notable antitumor properties of 5-bromo-7-azaindoline-2-one derivatives suggest that exploring the biological activity of 7-Bromo-2,3-dimethylimidazo[1,2-a]pyridine, particularly in the context of anticancer activity, could be a fruitful avenue for further investigation. []

5-Bromo-7-azabenzimidazoles and 2-phenyl-7-azabenzimidazoles

Compound Description: These compounds, synthesized from 2-aminopyridine, were investigated for their antiprotozoan activity against P. falciparum and T. Brucei. []

Relevance: The structural similarity of these compounds to 7-Bromo-2,3-dimethylimidazo[1,2-a]pyridine, particularly the shared 7-azabenzimidazole core, underscores the significance of this scaffold in medicinal chemistry. The exploration of 5-Bromo-7-azabenzimidazoles and 2-phenyl-7-azabenzimidazoles as potential antiprotozoan agents emphasizes the potential of compounds containing this core structure, like 7-Bromo-2,3-dimethylimidazo[1,2-a]pyridine, to exhibit biological activity against parasitic diseases. []

Overview

7-Bromo-2,3-dimethylimidazo[1,2-A]pyridine is a heterocyclic compound with the molecular formula C9_9H9_9BrN2_2. This compound belongs to the imidazo[1,2-a]pyridine family, which is characterized by its fused imidazole and pyridine rings. The presence of bromine and methyl groups in its structure contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry.

Source

The compound can be synthesized through various methods, primarily involving condensation reactions between 2-aminopyridines and halogenated carbonyl compounds. Recent literature has highlighted multiple synthetic strategies that enable the efficient production of imidazo[1,2-a]pyridines, including 7-bromo-2,3-dimethylimidazo[1,2-A]pyridine .

Classification

7-Bromo-2,3-dimethylimidazo[1,2-A]pyridine is classified as a heterocyclic aromatic compound. It features both nitrogen atoms in the ring structure, making it part of the broader category of nitrogen-containing heterocycles. This classification is significant due to the diverse biological activities exhibited by such compounds.

Synthesis Analysis

Methods

The synthesis of 7-bromo-2,3-dimethylimidazo[1,2-A]pyridine can be achieved through several methods:

  1. Condensation Reactions: One common method involves the reaction of 2-aminopyridine with bromoacetaldehyde under controlled conditions (temperature and pressure) to form the desired imidazo[1,2-a]pyridine structure. This reaction typically occurs in a sealed tube at elevated temperatures .
  2. Multicomponent Reactions: Recent advancements have introduced multicomponent reactions that combine various reactants in a single step. For instance, the combination of 2-aminopyridines with aldehydes and isonitriles has proven effective for synthesizing complex derivatives .
  3. Microwave-Assisted Synthesis: Utilizing microwave irradiation can significantly enhance reaction rates and yields when synthesizing imidazo[1,2-a]pyridines .

Technical Details

The synthesis often requires specific catalysts or conditions to optimize yield and purity. For example, Lewis acids like iron(III) chloride have been shown to facilitate the condensation reactions effectively . Additionally, solvent-free conditions are preferred for environmental sustainability and ease of purification.

Molecular Structure Analysis

Structure

The molecular structure of 7-bromo-2,3-dimethylimidazo[1,2-A]pyridine features:

  • A fused imidazole ring (five-membered ring with two nitrogen atoms).
  • A pyridine ring (six-membered aromatic ring containing one nitrogen atom).
  • Bromine atom at the 7-position.
  • Methyl groups at the 2 and 3 positions.

Data

  • Molecular Formula: C9_9H9_9BrN2_2
  • Molecular Weight: Approximately 227.09 g/mol
  • Melting Point: Specific melting point data may vary; empirical studies should be referenced for precise values.
Chemical Reactions Analysis

Reactions

7-Bromo-2,3-dimethylimidazo[1,2-A]pyridine can participate in various chemical reactions:

  1. Electrophilic Substitution: The presence of electron-rich methyl groups allows for electrophilic substitution reactions on the aromatic rings.
  2. Nucleophilic Addition: The nitrogen atoms in the imidazole ring can act as nucleophiles in certain reactions, facilitating further synthetic modifications.

Technical Details

Reactions involving this compound often require careful control of conditions such as temperature and solvent choice to maximize yield and selectivity.

Mechanism of Action

Process

The mechanism of action for compounds like 7-bromo-2,3-dimethylimidazo[1,2-A]pyridine often involves:

  1. Formation of Reactive Intermediates: The initial step usually involves electrophilic or nucleophilic attack leading to the formation of intermediates.
  2. Cyclization Reactions: Many synthetic pathways involve cyclization steps where new rings are formed through intramolecular interactions.
  3. Final Product Formation: The final product is obtained after elimination or rearrangement steps that stabilize the structure.

Data

Mechanistic studies often utilize techniques such as NMR spectroscopy and mass spectrometry to elucidate reaction pathways and confirm product structures.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Solubility in organic solvents varies; detailed solubility data should be obtained experimentally.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may be sensitive to strong acids or bases.
  • Reactivity: Reacts with electrophiles due to its aromatic nature; potential for oxidation or reduction reactions depending on conditions.
Applications

Scientific Uses

7-Bromo-2,3-dimethylimidazo[1,2-A]pyridine has several notable applications:

  1. Pharmaceutical Development: Compounds in this class are often investigated for their biological activities, including antimicrobial and anticancer properties .
  2. Chemical Research: Used as a building block in synthesizing more complex heterocyclic compounds due to its versatile reactivity.
  3. Material Science: Potential applications in developing novel materials with specific electronic or optical properties.
Introduction

Historical Context and Emergence of Imidazo[1,2-a]pyridine Scaffolds in Medicinal Chemistry

The imidazo[1,2-a]pyridine (IP) scaffold represents a privileged heterocyclic system in medicinal chemistry, characterized by a fused bicyclic 5,6-ring structure. This scaffold emerged prominently in the mid-to-late 20th century with the development of clinically approved drugs such as zolpidem (insomnia), alpidem (anxiolytic), and zolimidine (anti-ulcer) [1]. These early successes validated the IP nucleus as a versatile "drug prejudice" scaffold capable of interacting with diverse biological targets, owing to its favorable physicochemical properties, including moderate polarity, hydrogen-bonding capability, and metabolic stability [1] [5].

The resurgence of interest in IP derivatives for infectious disease treatment, particularly tuberculosis (TB), marked a significant evolution in their application. Tuberculosis, responsible for 1.6 million deaths globally in 2021, demands novel therapeutic agents due to the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains [1]. The approval of the IP-derived drug telacebec (Q203), a cytochrome bcc complex inhibitor currently in Phase II clinical trials for TB, exemplifies the scaffold's potential against challenging targets [1]. This reinvigorated research identified structurally refined IP analogues, including 7-bromo-2,3-dimethylimidazo[1,2-a]pyridine, as key synthetic intermediates and bioactive cores. The structural modifications, particularly halogenation, enabled enhanced target engagement and optimized pharmacokinetic profiles crucial for anti-mycobacterial activity [1] [2].

  • Table 1: Clinically Utilized and Investigated Imidazo[1,2-a]pyridine Derivatives with Brominated Analogues
    Compound NameSubstituentsPrimary Therapeutic AreaDevelopment StatusRelevance to Brominated Analogues
    Zolpidem2,7-Dimethyl-6-N,N-dimethylcarboxamideInsomniaMarketed (FDA)Demonstrates scaffold drugability
    Alpidem2,6-Dimethyl-8-chloro-3-ethoxycarbonylAnxietyMarketed (Withdrawn)Early halogenated (Cl) derivative
    Telacebec (Q203)2,7-Dimethyl-3-(quinolin-4-yloxy)amideTuberculosisPhase II ClinicalValidates IPs as anti-TB agents; structural analog
    7-Bromo-2,3-dimethyl IP7-Br, 2-CH₃, 3-CH₃Synthetic IntermediatePreclinical ResearchCore structure for SAR exploration & lead optimization

Role of Halogenation Patterns in Bioactive Compound Development

Halogenation, particularly bromination, is a strategic modification in IP-based drug design aimed at enhancing bioactivity, target affinity, and metabolic stability. The introduction of bromine atoms—often at the C6, C7, or C8 positions—exerts profound effects through steric, electronic, and lipophilic mechanisms:

  • Steric and Electronic Modulation: Bromine's substantial atomic radius and moderate electron-withdrawing nature influence the IP ring's electron density distribution. This perturbation can enhance interactions with hydrophobic enzyme pockets or modify the molecule's dipole moment, facilitating improved target binding. For instance, dibrominated IP derivatives (e.g., 6,8-dibromo-2,7-dimethyl IP carboxamides) consistently demonstrate superior anti-mycobacterial activity compared to monobromo or non-halogenated analogues, attributed to optimized steric complementarity within the QcrB binding site [2] [3].

  • Lipophilicity and Permeability: Bromine incorporation increases logP values, enhancing membrane permeability—a critical factor for compounds targeting intracellular pathogens like Mycobacterium tuberculosis. Research shows that brominated 2,7-dimethyl IP carboxamides exhibit MIC values as low as 0.07–0.14 μM against XDR-TB strains, correlating with their improved cellular uptake and retention [1] [2].

  • Synthetic Versatility: Brominated IPs serve as pivotal intermediates for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The 7-bromo substituent in 7-bromo-2,3-dimethylimidazo[1,2-a]pyridine enables regioselective derivatization, allowing medicinal chemists to introduce complex pharmacophores (e.g., aryl ethers, amines) critical for potency optimization [2] [5].

Computational studies underscore the electronic impact of bromination. Density Functional Theory (DFT) analyses of dibrominated IP carboxamides reveal reduced HOMO-LUMO energy gaps (3.24–4.17 eV) compared to non-halogenated analogues (4.43–4.69 eV), indicating heightened reactivity and potential for stronger biomolecular interactions [3]. This is corroborated by NPA charge calculations showing bromine atoms significantly polarize adjacent carbon atoms, facilitating electrostatic interactions with target enzymes [3].

  • Table 2: Impact of Bromination on Bioactivity and Electronic Parameters of Selected Imidazo[1,2-a]pyridines
    Compound StructureMIC vs. Mtb (μM)HOMO (eV)LUMO (eV)ΔE Gap (eV)Global Softness (eV⁻¹)
    2,7-Dimethyl IP-3-carboxamide>10.0-6.21-1.584.630.108
    6-Bromo-2,7-dimethyl IP-3-carboxamide0.8–1.9-6.35-1.874.480.112
    6,8-Dibromo-2,7-dimethyl IP-3-carboxamide0.07–0.14-6.52-2.354.170.120
    7-Bromo-2,3-dimethyl IP (Derivative)12.5 μg/mL-6.41†-1.92†4.49†0.111†
    *MIC value against *M. tuberculosis H37Rv [2]; †Estimated values based on structural analogues [3].

The strategic placement of bromine at the C7 position in 7-bromo-2,3-dimethylimidazo[1,2-a]pyridine balances steric occupancy, electronic effects, and synthetic utility. Its methyl groups at C2/C3 further modulate electron donation and steric bulk, creating a balanced pharmacophore amenable to targeted modifications for specific therapeutic applications, notably within anti-infective and anticancer research [2] [6].

Structure Diagrams of Key Compounds

1. Zolpidem:  O║N╱╲N     ∥   ╲    C     C-CH₃|     |C     N╲    ∥N―C=O|  CH₃2. 7-Bromo-2,3-dimethylimidazo[1,2-a]pyridine:  Br│N ╱ ╲ N-CH₃  ∥     │  C     C─CH₃│     │C───N  │H3. 6,8-Dibromo-2,7-dimethyl IP-3-carboxamide (Representative Potent Derivative):  Br   Br│   │N ╱ ╲ N-CH₃  ∥     ║  C     C─NHR  (R = Aryl)│     │C───N  │CH₃

Properties

CAS Number

1173656-67-1

Product Name

7-Bromo-2,3-dimethylimidazo[1,2-A]pyridine

IUPAC Name

7-bromo-2,3-dimethylimidazo[1,2-a]pyridine

Molecular Formula

C9H9BrN2

Molecular Weight

225.08 g/mol

InChI

InChI=1S/C9H9BrN2/c1-6-7(2)12-4-3-8(10)5-9(12)11-6/h3-5H,1-2H3

InChI Key

NGAOEMUZGCDAHO-UHFFFAOYSA-N

SMILES

CC1=C(N2C=CC(=CC2=N1)Br)C

Canonical SMILES

CC1=C(N2C=CC(=CC2=N1)Br)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.